MFCD18317696
Description
MFCD18317696 is a synthetic organic compound primarily utilized in pharmaceutical research and materials science. Based on analogous pyrrolo-triazine derivatives (e.g., CAS 918538-05-3), this compound is hypothesized to feature a heterocyclic core with halogen substituents, contributing to its reactivity and biological activity . Key inferred characteristics include:
Properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c13-10-2-1-6(15)3-7(10)9-5-14-11(16)4-8(9)12(17)18/h1-5,15H,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMUDZPMKUHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC(=O)C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687696 | |
| Record name | 5-(2-Chloro-5-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-29-1 | |
| Record name | 5-(2-Chloro-5-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317696 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and pH levels. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as distillation, crystallization, and chromatography are commonly employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD18317696 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
MFCD18317696 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Industrially, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18317696 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Structural Similarities : Both this compound and CAS 918538-05-3 share a pyrrolo-triazine backbone with chlorine substituents, enhancing their electrophilic reactivity .
Divergent Applications : CAS 1046861-20-4, a boronic acid derivative, exhibits distinct applications in Suzuki-Miyaura cross-coupling reactions, unlike the triazine-based this compound .
Solubility : CAS 918538-05-3 and this compound show moderate aqueous solubility (0.24 mg/mL), whereas boronic acid derivatives often require organic solvents for synthesis .
Research Findings and Limitations
Analytical Methods
Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to validate the purity and stability of these compounds, as detailed in supplementary materials from .
Challenges in Comparative Studies
- Data Gaps: Limited public data on this compound restricts direct comparisons, necessitating extrapolation from analogs.
- Synthetic Complexity : CAS 1046861-20-4 requires transition-metal catalysts, increasing production costs compared to triazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
